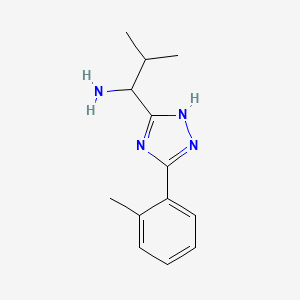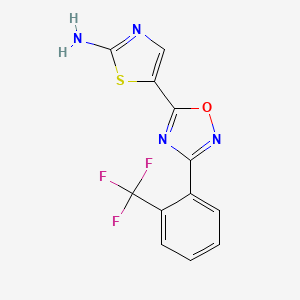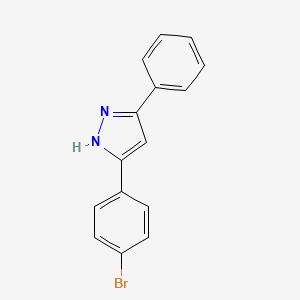
1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
The synthesis of 1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenyl ethyl ketone and sodium azide.
Formation of Triazole Ring: The key step involves the cycloaddition reaction between the azide and the alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways: It may interfere with key biochemical pathways, such as DNA replication, protein synthesis, and cell signaling, leading to cell death or growth inhibition.
相似化合物的比较
1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can be compared with other triazole derivatives, such as:
1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure but with a single chlorine atom, leading to different chemical and biological properties.
1-(1-(3,4-Dimethylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid:
1-(1-(3,4-Difluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: The substitution of fluorine atoms provides different electronic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C11H9Cl2N3O2 |
|---|---|
分子量 |
286.11 g/mol |
IUPAC 名称 |
1-[1-(3,4-dichlorophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6(7-2-3-8(12)9(13)4-7)16-5-10(11(17)18)14-15-16/h2-6H,1H3,(H,17,18) |
InChI 键 |
RSDWNJAUVAJSMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N2C=C(N=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


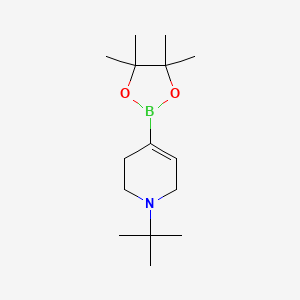
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
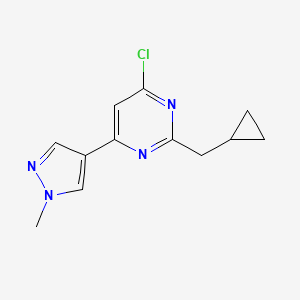
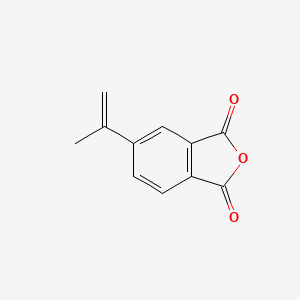
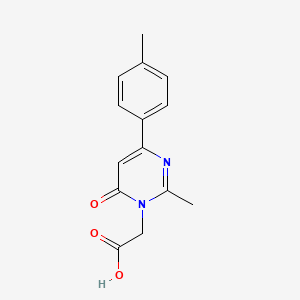
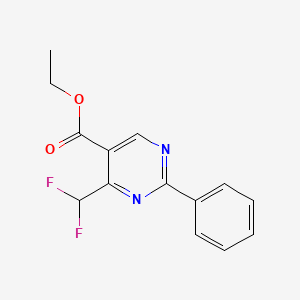

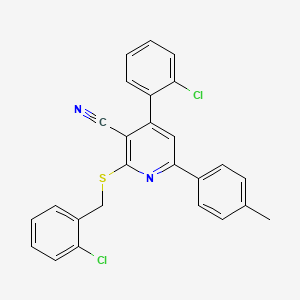

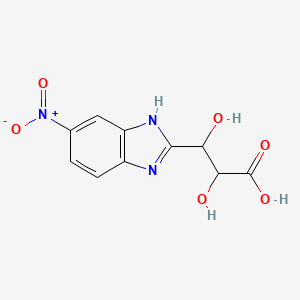
![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)
